3-(3-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Catalog No.
S3039887
CAS No.
2034480-83-4
M.F
C26H22N4O3S
M. Wt
470.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiaz...

CAS Number

2034480-83-4

Product Name

3-(3-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one

Molecular Formula

C26H22N4O3S

Molecular Weight

470.55

InChI

InChI=1S/C26H22N4O3S/c1-17-10-12-19(13-11-17)24-28-23(33-29-24)16-34-26-27-22-9-4-3-8-21(22)25(31)30(26)15-18-6-5-7-20(14-18)32-2/h3-14H,15-16H2,1-2H3

InChI Key

ZHJOTJWLUQNMFW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)OC

Solubility

not available

The compound 3-(3-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule characterized by its unique structural features. It consists of a quinazolinone core, which is a bicyclic compound containing both a benzene and a pyrimidine ring. The structure includes various functional groups, such as a methoxy group, a thioether linkage, and an oxadiazole moiety, contributing to its potential biological activities and applications in medicinal chemistry.

  • There is no information available on the mechanism of action of this specific compound.
  • If this compound exhibits any biological activity, further research would be needed to elucidate its mechanism.
  • No data is available on the safety or hazards associated with this compound.
  • As a general precaution, any unknown compound should be handled with care in a well-ventilated laboratory following standard safety protocols for chemicals.

Future Exploration

  • To learn more about this specific compound, you might try searching for patents or unpublished research reports.
  • Additionally, investigating similar quinazolinone derivatives with documented biological activities might provide insights into the potential properties of this compound.
  • Kinase Inhibition

    Quinazolinones, a class of compounds to which 3-(3-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one belongs, have been shown to possess kinase inhibitory activity []. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for cancer therapy. Further research would be needed to determine if this specific molecule has activity against specific kinases.

  • Antimicrobial Activity

    The 1,2,4-oxadiazole moiety present in the molecule is found in some compounds with antimicrobial properties. Investigating whether 3-(3-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibits antibacterial or antifungal activity could be a potential area of research.

The chemical reactivity of this compound can be attributed to the presence of multiple functional groups. The quinazolinone framework is known for its ability to participate in nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-rich nature of the aromatic rings. The thioether linkage can undergo oxidation to form sulfoxides or sulfones, while the oxadiazole group may participate in cycloaddition reactions or serve as a site for further functionalization.

Research indicates that quinazolinone derivatives exhibit significant biological activities, including antibacterial and anticancer properties. The specific compound has been studied for its potential against multi-drug resistant bacteria, with findings suggesting that modifications in its structure can enhance its efficacy against various pathogens . The presence of electron-donating groups, such as methoxy and methylthio groups, has been linked to improved antibacterial activity .

The synthesis of 3-(3-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves several steps:

  • Formation of the Quinazolinone Core: This can be achieved through condensation reactions involving appropriate anilines and carbonyl compounds.
  • Introduction of the Thioether Group: This step often involves reacting the quinazolinone with thiol compounds under acidic or basic conditions.
  • Oxadiazole Synthesis: The oxadiazole moiety can be synthesized from hydrazine derivatives and suitable carboxylic acids or their derivatives.
  • Final Coupling Reaction: The final product is obtained by coupling the methoxybenzyl group with the thioether-linked quinazolinone.

Each step requires careful optimization of reaction conditions to achieve high yields and purity.

This compound holds promise in various fields:

  • Medicinal Chemistry: Due to its antibacterial and anticancer properties, it may serve as a lead compound in drug development.
  • Pharmaceutical Formulations: Its unique structure allows for potential use in formulations targeting resistant bacterial strains.
  • Research: It may also be utilized in biochemical studies aimed at understanding the mechanisms of action of quinazolinones and related compounds.

Interaction studies have shown that compounds similar to 3-(3-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can interact with various biological targets. For instance, quinazolinones are known to inhibit topoisomerase enzymes crucial for DNA replication in bacteria and cancer cells . Studies on structure-activity relationships suggest that modifications can significantly influence binding affinity and biological efficacy.

Several compounds share structural similarities with 3-(3-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, including:

Uniqueness

The uniqueness of 3-(3-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one lies in its combination of multiple pharmacophores (quinazolinone, thioether, and oxadiazole), which may provide synergistic effects not observed in simpler analogs. This structural diversity enhances its potential as a therapeutic agent against resistant bacterial strains and possibly various cancer types.

XLogP3

5.1

Dates

Modify: 2023-08-18

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